molecular formula C20H20ClNO3 B214642 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214642
M. Wt: 357.8 g/mol
InChI Key: BYWQVQHXEQLJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of research applications. In

Mechanism of Action

The mechanism of action of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed that the compound exerts its cytotoxic effects by inducing oxidative stress and DNA damage in cancer cells. This leads to the activation of various signaling pathways that ultimately result in apoptosis.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects, 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its potent cytotoxic effects against cancer cells. Additionally, the compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it challenging to design experiments that specifically target the compound's activity. Additionally, the compound may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research involving 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of research is the development of more potent analogs of the compound that have improved cytotoxic effects and reduced off-target effects. Additionally, there is a need for more studies on the mechanism of action of the compound, which could help to identify new targets for cancer treatment. Finally, there is potential for the compound to be used in combination with other cancer treatments, such as chemotherapy and radiation therapy, to increase their effectiveness.

Synthesis Methods

The synthesis of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps. The starting material is 4-tert-butylbenzaldehyde, which is reacted with ethyl acetoacetate to form the corresponding chalcone. The chalcone is then reacted with 3-amino-4-chlorocoumarin in the presence of a base to form the desired compound. The yield of the synthesis is typically high, and the purity of the compound can be confirmed using various analytical techniques.

Scientific Research Applications

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to induce apoptosis in cancer cells, which is a promising mechanism for cancer treatment.

properties

Product Name

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H20ClNO3

Molecular Weight

357.8 g/mol

IUPAC Name

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C20H20ClNO3/c1-19(2,3)13-6-4-12(5-7-13)17(23)11-20(25)15-10-14(21)8-9-16(15)22-18(20)24/h4-10,25H,11H2,1-3H3,(H,22,24)

InChI Key

BYWQVQHXEQLJCT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O

Origin of Product

United States

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